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Compound of Interest

Compound Name: Denagliptin Tosylate

Cat. No.: B1670244

Technical Support Center: Denagliptin Tosylate

Welcome to the Technical Support Center for Denagliptin Tosylate. This resource is designed
for researchers, scientists, and drug development professionals to provide guidance on
preventing the formation of genotoxic impurities during the synthesis and analysis of
Denagliptin Tosylate.

Frequently Asked Questions (FAQSs)

Q1: What are the primary potential genotoxic impurities (PGIs) of concern in the synthesis of
Denagliptin Tosylate?

Al: The primary potential genotoxic impurities in the manufacturing of Denagliptin Tosylate
are alkyl esters of p-toluenesulfonic acid (tosylates). Specifically, isopropyl tosylate and ethyl
tosylate are of concern. These impurities are not degradation products of the Denagliptin
molecule itself but are formed from materials used in the synthesis.

Q2: How are these genotoxic tosylate impurities formed?

A2: These impurities are formed through the esterification of p-toluenesulfonic acid (p-TSA)
with residual alcohol solvents used during the manufacturing process. The final step of the
Denagliptin Tosylate synthesis involves the use of p-TSA in isopropanol to form the tosylate
salt, creating a risk of forming isopropyl tosylate, especially at elevated temperatures.[1][2] If
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ethanol or other alcohols are used in preceding steps and are not adequately removed, their
corresponding tosylate esters, such as ethyl tosylate, could also be formed.

Q3: What are the regulatory limits for these genotoxic impurities?

A3: The acceptable intake for a genotoxic impurity is determined by the Threshold of
Toxicological Concern (TTC), which is generally 1.5 pg per day for long-term drug
administration.[1][2][3][4] The specific limit in parts per million (ppm) is calculated based on the
maximum daily dose of the drug. Clinical trials for Denagliptin have used doses up to 15 mg per
day.[5] Based on this, the concentration limit for each genotoxic impurity would be:

Limit (ppm) = TTC (1 g/day ) / Maximum Daily Dose ( g/day ) Limit (ppm) = 1.5 ug/0.015g =
100 ppm

Therefore, each potential genotoxic impurity should be controlled at or below 100 ppm.
Q4: What are the primary control strategies to prevent the formation of tosylate impurities?

A4: The primary control strategies include:

Process Optimization: Carefully control reaction temperature and time during the salt
formation step. Minimize the excess of p-toluenesulfonic acid used.

e Solvent Selection and Removal: Use non-alcoholic solvents where possible. Ensure efficient
removal of residual alcohols from intermediate steps before the introduction of p-TSA.

 Purification: The final active pharmaceutical ingredient (API) should be purified through
recrystallization to remove any tosylate impurities that may have formed. Washing the filter
cake with a suitable solvent, like isopropanol, has been shown to be effective in removing
impurities.[1][2]

o Water Content Control: While seemingly counterintuitive, controlling the presence of a small
amount of water can hydrolyze the highly reactive tosyl chloride, a potential precursor to
tosylate esters, thereby preventing their formation. However, excess water can lead to other
issues.[6]

Troubleshooting Guide
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Problem

Potential Cause

Recommended Action

High levels of isopropyl
tosylate detected in the final
API.

1. Excess p-toluenesulfonic
acid in the salt formation
step.2. High temperature or
prolonged reaction time during
salt formation.3. Inefficient
purification or washing of the

final product.

1. Use a stoichiometric amount
of p-TSA relative to the
Denagliptin base.2. Lower the
reaction temperature and
shorten the reaction time.
Monitor the reaction for
completion.3. Optimize the
recrystallization solvent system
and ensure adequate washing
of the API cake.

Detection of ethyl tosylate in
the API.

Residual ethanol from a
previous synthesis step

reacting with p-TSA.

Review the entire synthesis
process to identify and
eliminate sources of ethanol.
Improve the drying and
purification of intermediates
before the final salt formation

step.

Inconsistent or high blank

levels in the analytical method.

Contamination of glassware,
solvents, or the analytical
instrument with tosylate

impurities.

Use dedicated and thoroughly
cleaned glassware. Run
solvent blanks to ensure the
purity of the mobile phase and
diluents. Clean the injector and
column of the chromatography

system.

Poor recovery of tosylate
impurities during sample

analysis.

Matrix effects from the

Denagliptin Tosylate APL.[7]

Optimize the sample
preparation method. This may
include solid-phase extraction
(SPE) or liquid-liquid extraction
(LLE) to separate the
impurities from the API matrix

before analysis.

Experimental Protocols
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Protocol 1: GC-MS Method for Isopropyl Tosylate and
Ethyl Tosylate

This method is suitable for the sensitive detection and quantification of volatile tosylate
impurities.

1. Instrumentation:

o Gas chromatograph with a mass spectrometer (GC-MS).

e Capillary column: HP-5MS (30 m x 0.32 mm, 1.0 um film thickness) or equivalent.[8]
2. Reagents and Materials:

¢ Diluent: n-Hexane or Ethyl Acetate.

» Reference standards for isopropyl tosylate and ethyl tosylate.

o Denagliptin Tosylate sample.

3. Chromatographic Conditions:

Parameter Condition

Helium at a constant linear velocity of
~26.6 cm/sec.[9]

Carrier Gas

Injector Temperature 220°C

Initial temperature 130°C, hold for 5 min, then

Oven Program ) i
ramp to 250°C at 10°C/min, hold for 3 min.[9]

lon Source Temperature 200°C
Interface Temperature 220°C
lonization Mode Electron Impact (El) at 70 eV
Acquisition Mode Selected lon Monitoring (SIM)
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| lons to Monitor (m/z) | 91, 155, 172, 200, 214[9] |

4. Sample Preparation:

Standard Solution: Prepare a stock solution of isopropyl tosylate and ethyl tosylate in the
diluent. Serially dilute to prepare calibration standards.

Sample Solution: Accurately weigh and dissolve the Denagliptin Tosylate sample in the
diluent to a final concentration of approximately 10-20 mg/mL.

5. Analysis:

Inject the prepared standard and sample solutions into the GC-MS system.

Quantify the amount of each impurity in the sample by comparing the peak area to the
calibration curve.

Protocol 2: HPLC-UV Method for Isopropyl Tosylate and
Ethyl Tosylate

This method is an alternative for laboratories where GC-MS is not readily available.
1. Instrumentation:

o High-Performance Liquid Chromatograph (HPLC) with a UV detector.

e Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 pm).

2. Reagents and Materials:

» Mobile Phase A: Water

» Mobile Phase B: Acetonitrile

e Diluent: Acetonitrile/Water (50:50, v/v)

o Reference standards for isopropyl tosylate and ethyl tosylate.
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» Denagliptin Tosylate sample.

3. Chromatographic Conditions:

Parameter Condition

60% B to 80% B over 15 minutes, then

Gradient o o
return to initial conditions.

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 225 nm[10]

| Injection Volume | 10 pL |
4. Sample Preparation:

o Standard Solution: Prepare a stock solution of isopropyl tosylate and ethyl tosylate in the
diluent. Serially dilute to prepare calibration standards.

o Sample Solution: Accurately weigh and dissolve the Denagliptin Tosylate sample in the
diluent to a final concentration of approximately 1 mg/mL.

5. Analysis:
« Inject the prepared standard and sample solutions into the HPLC system.

« Quantify the amount of each impurity in the sample by comparing the peak area to the
calibration curve.

Quantitative Data Summary

Table 1: Typical Analytical Method Performance for Tosylate Impurities
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Parameter GC-MS HPLC-UV

Limit of Detection (LOD) ~0.3 pg/mL ~0.15 ppm (0.009 pg/mL)[11]

Limit of Quantitation (LOQ) ~1.0 pg/mL ~0.5 ppm (0.03 pg/mL)[11]

Linear Range 0.5 - 3.0 ppm[8] LOQ - 6 pg/mL[11]

Recovery 90-110% 95-105%
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Caption: Formation pathway of potential genotoxic impurities.
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Caption: Analytical workflow for impurity testing.
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Caption: Troubleshooting logic for impurity control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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